molecular formula C40H68N2O31 B164696 p-Lacto-N-hexaose (pLNH) CAS No. 64331-48-2

p-Lacto-N-hexaose (pLNH)

Cat. No.: B164696
CAS No.: 64331-48-2
M. Wt: 1073.0 g/mol
InChI Key: JBUKBMAGFHJXMR-VGGBRENTSA-N
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Description

p-Lacto-N-hexaose: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is composed of six monosaccharide units and plays a significant role in the development of the infant gut microbiome and immune system. The structure of p-Lacto-N-hexaose includes a lactose core elongated by the addition of various monosaccharides, forming a branched oligosaccharide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Lacto-N-hexaose can be achieved through both chemical and chemoenzymatic methods. The chemical synthesis involves a convergent strategy where donor-acceptor protecting-leaving group combinations are crucial for successful glycosylations and minimizing side reactions . The chemoenzymatic synthesis combines chemical carbohydrate synthesis with selective enzymatic glycosylation. A tetrasaccharide core structure is synthesized chemically, followed by enzymatic extension to achieve the final product .

Industrial Production Methods: Industrial production of p-Lacto-N-hexaose is still in its nascent stages. the potential for large-scale production exists through optimized chemoenzymatic processes. These methods can be scaled up by using bioreactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: p-Lacto-N-hexaose undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions are essential for its synthesis, where specific glycosyltransferases catalyze the addition of monosaccharides to the growing oligosaccharide chain .

Common Reagents and Conditions: Common reagents used in the synthesis of p-Lacto-N-hexaose include glycosyl donors, acceptors, and protecting groups. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and minimize side reactions .

Major Products: The major products formed from the reactions involving p-Lacto-N-hexaose are various branched and linear oligosaccharides

Scientific Research Applications

p-Lacto-N-hexaose has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex carbohydrate synthesis and glycosylation reactions. In biology, it is used to investigate the role of human milk oligosaccharides in infant nutrition and gut microbiome development .

In medicine, p-Lacto-N-hexaose is studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria and enhancing immune function.

Mechanism of Action

The mechanism of action of p-Lacto-N-hexaose involves its interaction with specific receptors and enzymes in the gut. It acts as a prebiotic, selectively promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that facilitate the synthesis and breakdown of oligosaccharides.

Comparison with Similar Compounds

p-Lacto-N-hexaose is unique among human milk oligosaccharides due to its specific structure and branching pattern. Similar compounds include lacto-N-tetraose, lacto-N-neotetraose, and difucosyllacto-N-hexaose . These compounds share structural similarities but differ in their specific monosaccharide composition and branching patterns. The uniqueness of p-Lacto-N-hexaose lies in its specific glycosidic linkages and the biological functions it performs.

Similar Compounds

Properties

CAS No.

64331-48-2

Molecular Formula

C40H68N2O31

Molecular Weight

1073.0 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

JBUKBMAGFHJXMR-VGGBRENTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O

physical_description

Solid

Synonyms

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O31

Origin of Product

United States

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